molecular formula C11H9ClN2O2 B14864364 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14864364
M. Wt: 236.65 g/mol
InChI Key: CLOFENNKSNFFAD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Uniqueness

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 5-position allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)

InChI Key

CLOFENNKSNFFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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